Taraxasterol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

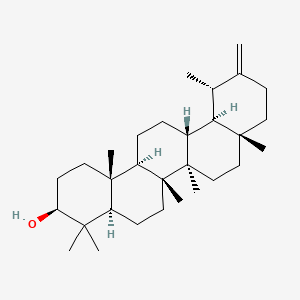

The biosynthesis of taraxasterol begins with squalene, which undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene . This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and ring formations result in the tertiary taraxasteryl cation, which is deprotonated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from dandelion roots, where it is present in significant quantities. The extraction process often includes solvent extraction followed by chromatographic purification to isolate this compound from other triterpenoids and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the this compound molecule.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

1. Anti-Inflammatory Effects

Taraxasterol exhibits potent anti-inflammatory properties. Studies have demonstrated that it can reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. For instance, in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), this compound significantly improved survival rates and reduced serum inflammatory mediators .

2. Antioxidant Activity

The compound also displays strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Research indicates that this compound enhances the expression of key proteins involved in mitochondrial function and antioxidant defense mechanisms, thereby mitigating cellular damage caused by reactive oxygen species .

3. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to suppress tumor growth and proliferation in various cancer cell lines, including prostate cancer cells. The mechanism involves blocking specific signaling pathways associated with cell cycle regulation and apoptosis .

Therapeutic Applications

This compound's therapeutic applications span several medical conditions:

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

- Anti-Arthritic Effects : A study demonstrated that administering this compound significantly decreased inflammatory markers in a mouse model of arthritis, showcasing its potential as a treatment for inflammatory joint diseases .

- Cancer Research : In vitro studies indicated that this compound inhibited the growth of androgen-independent prostate cancer cells by inducing cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent .

- Liver Protection : Experimental models have shown that this compound reduces liver damage induced by toxins, highlighting its protective role against hepatic injuries .

Mécanisme D'action

Taraxasterol exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Reduces levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anti-oxidative Action: Reduces oxidative stress by modulating the expression of antioxidant enzymes and transcription factors.

Anti-carcinogenic Action: Promotes apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:

Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.

β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from this compound.

This compound stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .

Propriétés

Numéro CAS |

1059-14-9 |

|---|---|

Formule moléculaire |

C30H50O |

Poids moléculaire |

426.7 g/mol |

Nom IUPAC |

(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |

Clé InChI |

XWMMEBCFHUKHEX-SITXLVLJSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

SMILES isomérique |

CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C |

SMILES canonique |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

Apparence |

Solid powder |

melting_point |

225.5 - 226 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Taraxasterol; Isolactucerol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.